molecular formula C15H10ClN3O B2699731 (E)-3-(4-Chloro-phenyl)-2-cyano-N-pyridin-3-yl-acrylamide CAS No. 496021-34-2

(E)-3-(4-Chloro-phenyl)-2-cyano-N-pyridin-3-yl-acrylamide

Cat. No. B2699731
CAS RN: 496021-34-2
M. Wt: 283.72
InChI Key: KIOPZTQYNSVELJ-XYOKQWHBSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s likely that the compound could undergo reactions at the carbon-carbon double bond or at the cyano group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to better understand its properties, potential uses in various industries, or modifications to improve its properties or efficacy .

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyano-N-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-13-5-3-11(4-6-13)8-12(9-17)15(20)19-14-2-1-7-18-10-14/h1-8,10H,(H,19,20)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOPZTQYNSVELJ-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-chlorophenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide

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